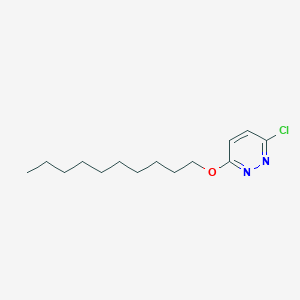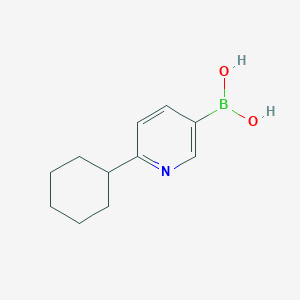
(2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a piperidine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses a halogenated precursor, such as 2-chloro-6-(piperidin-3-yl)pyridine, which undergoes a halogen-metal exchange reaction with an organometallic reagent like n-butyllithium. The resulting organolithium intermediate is then treated with a boron source, such as trimethyl borate, to yield the desired boronic acid .
Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. This approach leverages the catalytic activity of palladium to facilitate the formation of the boronic acid group on the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and efficiency in industrial settings.
化学反応の分析
Types of Reactions
(2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted pyridine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.
Major Products
Biaryls: Formed from Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed from oxidation of the boronic acid group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
科学的研究の応用
(2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
作用機序
The mechanism of action of (2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is primarily related to its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chlorine atom on the pyridine ring can also participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
類似化合物との比較
Similar Compounds
4-Pyridinylboronic Acid: Another boronic acid derivative used in cross-coupling reactions.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester: Used in metal-catalyzed cross-coupling reactions.
Uniqueness
(2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a boronic acid group and a chlorine atom on the pyridine ring, which allows for versatile chemical transformations. The piperidine moiety further enhances its potential for biological applications, making it a valuable compound in various fields of research.
特性
分子式 |
C10H14BClN2O2 |
|---|---|
分子量 |
240.50 g/mol |
IUPAC名 |
(2-chloro-6-piperidin-3-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H14BClN2O2/c12-10-5-8(11(15)16)4-9(14-10)7-2-1-3-13-6-7/h4-5,7,13,15-16H,1-3,6H2 |
InChIキー |
HAOLZODHIRPELE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC(=C1)Cl)C2CCCNC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



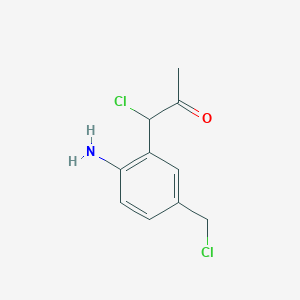
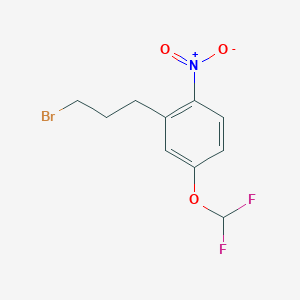
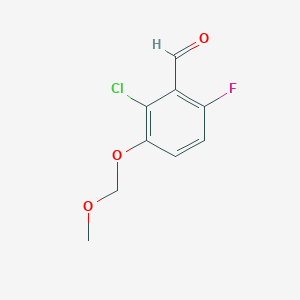

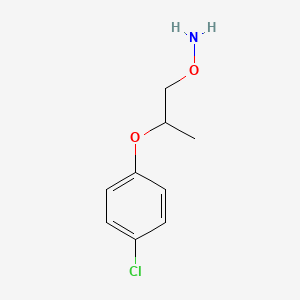
![[3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14069112.png)
![1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene](/img/structure/B14069120.png)
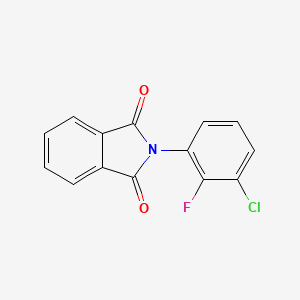
![benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14069147.png)
